1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound characterized by the presence of a pyrrolidinone ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable pyrrolidinone precursor. The reaction is carried out in a non-chlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to ensure complete conversion to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrrolidinone ring.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used as a precursor in the synthesis of various derivatives.
4-(Trifluoromethyl)benzylamine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its unique combination of a pyrrolidinone ring and a 4-chloro-3-(trifluoromethyl)phenyl group. This structural arrangement imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9ClF3NO |
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Molecular Weight |
263.64 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9ClF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
NPCGOOQWQIARPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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